molecular formula C15H16N2O3 B7707480 N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B7707480
M. Wt: 272.30 g/mol
InChI Key: ZHSIUXFWKFHKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in many cellular processes, including immune response, cell growth, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. JAK2 is a key enzyme in the JAK-STAT signaling pathway, which is involved in many cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK2 activity by this compound results in downstream effects on the JAK-STAT pathway, including inhibition of STAT3 phosphorylation and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide is its specificity for JAK2 and other JAK family members. This specificity allows for targeted inhibition of the JAK-STAT pathway, which may have therapeutic benefits in various diseases. However, one of the limitations of this compound is its potency, which may vary depending on the cell type and experimental conditions. In addition, this compound has been shown to have off-target effects, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound and other JAK2 inhibitors. In addition, there is a need for further studies to investigate the potential therapeutic applications of this compound in autoimmune disorders and inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichloroaniline to form the intermediate this compound. This intermediate can then be further purified to obtain the final product, this compound. The synthesis of this compound has been described in several research articles, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that this compound can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential applications in autoimmune disorders and inflammatory diseases. The JAK-STAT pathway plays a critical role in the immune response, and dysregulation of this pathway has been implicated in various autoimmune and inflammatory diseases. This compound has been shown to inhibit the activity of JAK2 and other JAK family members, which may have therapeutic benefits in these diseases.

Properties

IUPAC Name

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-4-3-12(9-14(13)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIUXFWKFHKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.